![molecular formula C16H8Br2N2O2S B11543723 (2Z)-2-(3,5-dibromo-2-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11543723.png)

(2Z)-2-(3,5-dibromo-2-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

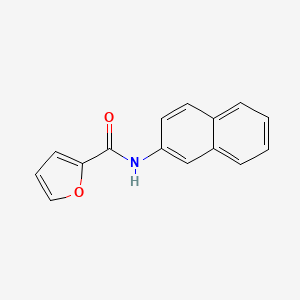

Beschreibung

(2Z)-2-(3,5-Dibrom-2-hydroxybenzyliden)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-on ist eine komplexe organische Verbindung, die zur Klasse der Thiazolobenzimidazole gehört.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2Z)-2-(3,5-Dibrom-2-hydroxybenzyliden)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-on umfasst typischerweise die Kondensation von 3,5-Dibrom-2-hydroxybenzaldehyd mit einem geeigneten Thiazolobenzimidazol-Vorläufer unter bestimmten Reaktionsbedingungen. Die Reaktion kann in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat und Lösungsmitteln wie Ethanol oder Methanol durchgeführt werden. Das Reaktionsgemisch wird üblicherweise mehrere Stunden lang unter Rückfluss erhitzt, um eine vollständige Umsetzung sicherzustellen.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Dies kann die Verwendung von Durchflussreaktoren, automatisierten Synthesegeräten und fortschrittlichen Reinigungsverfahren wie Umkristallisation oder Chromatographie umfassen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(2Z)-2-(3,5-Dibrom-2-hydroxybenzyliden)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Halogenatome in der Verbindung können durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.

Substitution: Nucleophile wie Amine, Thiole oder Alkoxide.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation entsprechende Chinone liefern, während die Reduktion Alkohole oder Amine liefern kann.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann (2Z)-2-(3,5-Dibrom-2-hydroxybenzyliden)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-on als Baustein für die Synthese komplexerer Moleküle verwendet werden. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und die Entwicklung neuartiger Materialien.

Biologie

In der biologischen Forschung kann diese Verbindung verschiedene biologische Aktivitäten wie antimikrobielle, antivirale oder Antikrebs-Eigenschaften aufweisen. Sie kann bei der Entwicklung neuer Arzneimittel oder als Werkzeug zur Untersuchung biologischer Pfade verwendet werden.

Medizin

In der Medizin können die potenziellen therapeutischen Wirkungen der Verbindung zur Behandlung verschiedener Krankheiten untersucht werden. Seine einzigartige Struktur kann die Entwicklung von Medikamenten mit spezifischen Zielstrukturen und Wirkmechanismen ermöglichen.

Industrie

In industriellen Anwendungen kann (2Z)-2-(3,5-Dibrom-2-hydroxybenzyliden)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-on bei der Herstellung von fortschrittlichen Materialien wie Polymeren, Beschichtungen und elektronischen Geräten verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von (2Z)-2-(3,5-Dibrom-2-hydroxybenzyliden)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die an biologischen Pfade beteiligt sind. Die Wirkungen der Verbindung werden durch die Bindung an diese Zielstrukturen vermittelt, was zu Veränderungen in zellulären Prozessen und physiologischen Reaktionen führt.

Wirkmechanismus

The mechanism of action of 2-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, its ability to form hydrogen bonds and hydrophobic interactions with proteins can modulate protein function and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (2Z)-2-(3,5-Dichlor-2-hydroxybenzyliden)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-on

- (2Z)-2-(3,5-Dimethyl-2-hydroxybenzyliden)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-on

Einzigartigkeit

(2Z)-2-(3,5-Dibrom-2-hydroxybenzyliden)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-on ist aufgrund des Vorhandenseins von Bromatomen einzigartig, die seine chemische Reaktivität und biologische Aktivität deutlich beeinflussen können.

Eigenschaften

Molekularformel |

C16H8Br2N2O2S |

|---|---|

Molekulargewicht |

452.1 g/mol |

IUPAC-Name |

(2Z)-2-[(3,5-dibromo-2-hydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |

InChI |

InChI=1S/C16H8Br2N2O2S/c17-9-5-8(14(21)10(18)7-9)6-13-15(22)20-12-4-2-1-3-11(12)19-16(20)23-13/h1-7,21H/b13-6- |

InChI-Schlüssel |

XZISCQZGAYYRBR-MLPAPPSSSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=C(C(=CC(=C4)Br)Br)O)/S3 |

Kanonische SMILES |

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=C(C(=CC(=C4)Br)Br)O)S3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11543644.png)

![2,6-dichloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine](/img/structure/B11543664.png)

![4-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B11543666.png)

![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11543670.png)

![4-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B11543679.png)

![N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(2-hydroxyphenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide](/img/structure/B11543680.png)

![O-{4-[(3-bromophenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate](/img/structure/B11543698.png)

acetyl}hydrazinylidene)-N-(2-methoxybenzyl)butanamide](/img/structure/B11543705.png)

![2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11543710.png)

![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11543727.png)

![(3E)-N-(5-chloro-2-methylphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11543736.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{2-hydroxy-3-nitrobenzylidene}acetohydrazide](/img/structure/B11543741.png)